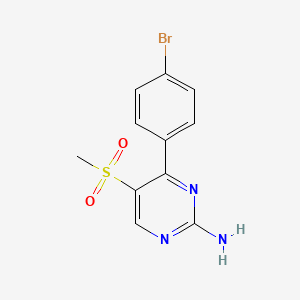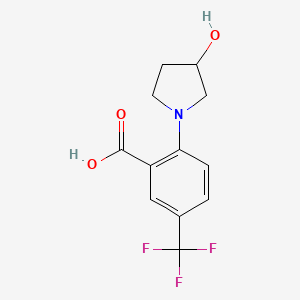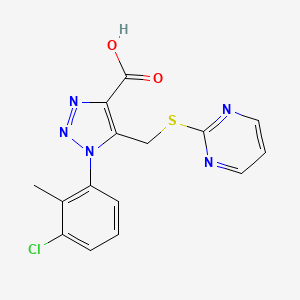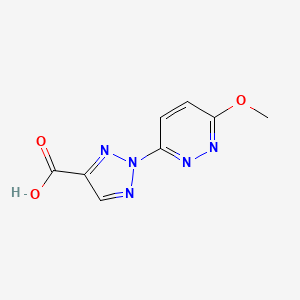
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one is a synthetic organic compound that features a pyrrole ring substituted with bromine atoms and a pyridinylmethyl group. Compounds with such structures are often of interest in medicinal chemistry and materials science due to their potential biological activities and unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one typically involves the bromination of a pyrrole precursor followed by the introduction of the pyridinylmethyl group. Common reagents for bromination include bromine (Br2) or N-bromosuccinimide (NBS) under controlled conditions. The pyridinylmethyl group can be introduced through a nucleophilic substitution reaction using a suitable pyridine derivative.
Industrial Production Methods
Industrial production methods would likely involve optimizing the reaction conditions for large-scale synthesis, including the use of continuous flow reactors and efficient purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the pyrrole ring, leading to the formation of various oxidized derivatives.
Reduction: Reduction reactions could target the bromine atoms or the pyridinylmethyl group, potentially yielding debrominated or reduced analogs.
Substitution: The bromine atoms on the pyrrole ring can be substituted with other nucleophiles, such as amines or thiols, to create a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea under appropriate conditions.
Major Products
The major products formed from these reactions would depend on the specific reagents and conditions used, but could include various substituted pyrrole derivatives and oxidized or reduced forms of the original compound.
Aplicaciones Científicas De Investigación
3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may have applications in several fields:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Potential use as a probe or inhibitor in biochemical studies.
Medicine: Investigation of its pharmacological properties for potential therapeutic uses.
Industry: Use in the development of new materials with specific electronic or optical properties.
Mecanismo De Acción
The mechanism of action of 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one would depend on its specific interactions with biological targets. It may interact with enzymes or receptors, modulating their activity through binding to active sites or allosteric sites. The exact molecular targets and pathways involved would require detailed biochemical studies.
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dichloro-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with chlorine atoms instead of bromine.
3,4-Dibromo-1-(phenylmethyl)-1H-pyrrol-2(5H)-one: Similar structure with a phenylmethyl group instead of a pyridinylmethyl group.
Uniqueness
The presence of bromine atoms and the pyridinylmethyl group in 3,4-Dibromo-1-(pyridin-3-ylmethyl)-1H-pyrrol-2(5H)-one may confer unique chemical reactivity and biological activity compared to its analogs. These differences can be exploited in the design of new compounds with tailored properties for specific applications.
Propiedades
Fórmula molecular |
C10H8Br2N2O |
|---|---|
Peso molecular |
331.99 g/mol |
Nombre IUPAC |
3,4-dibromo-1-(pyridin-3-ylmethyl)-2H-pyrrol-5-one |
InChI |
InChI=1S/C10H8Br2N2O/c11-8-6-14(10(15)9(8)12)5-7-2-1-3-13-4-7/h1-4H,5-6H2 |
Clave InChI |
CNGAPEMPEAHVBL-UHFFFAOYSA-N |
SMILES canónico |
C1C(=C(C(=O)N1CC2=CN=CC=C2)Br)Br |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![7-Thiomorpholino-[1,2,4]triazolo[4,3-c]pyrimidin-3(2H)-one](/img/structure/B11789475.png)



![(S)-1-(1-Cyclopropyl-1H-benzo[D]imidazol-2-YL)ethanamine](/img/structure/B11789491.png)


![1-(3-Chloro-4-methylphenyl)-6-mercapto-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B11789527.png)


